molecular formula C27H9N3O9 B13780185 6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione

6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione

Cat. No.: B13780185
M. Wt: 519.4 g/mol
InChI Key: MJRTYJDSVPIXDB-UHFFFAOYSA-N
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Description

6,15,24-trinitroheptacyclo[187002,1003,8011,19012,17021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione is a complex organic compound characterized by its intricate heptacyclic structure and multiple nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione typically involves multi-step organic reactions. The process begins with the formation of the heptacyclic core, followed by the introduction of nitro groups through nitration reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial to ensure the successful synthesis of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing advanced chemical engineering techniques to maintain reaction efficiency and product purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, reduction of the nitro groups can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a subject of interest in studies of molecular geometry and reactivity.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and antimicrobial activities.

    Industry: Used in the development of advanced materials and as a precursor for synthesizing other complex organic molecules.

Mechanism of Action

The mechanism by which 6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione exerts its effects involves interactions with specific molecular targets and pathways. The nitro groups play a crucial role in its reactivity, potentially interacting with cellular components and enzymes. The compound’s heptacyclic structure may also influence its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,7,12-triamino-5H-diindeno[1,2-a1’,2’-c]fluorene-5,10,15-trione: Similar heptacyclic structure with amino groups instead of nitro groups.

    10,15-dihydro-5H-diindolo[3,2-a3’,2’-c]carbazole: Another complex polycyclic compound with different functional groups.

Uniqueness

6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione is unique due to its specific arrangement of nitro groups and the heptacyclic core. This combination of features imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C27H9N3O9

Molecular Weight

519.4 g/mol

IUPAC Name

6,15,24-trinitroheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3(8),4,6,11(19),12(17),13,15,21(26),22,24-dodecaene-9,18,27-trione

InChI

InChI=1S/C27H9N3O9/c31-25-16-7-10(28(34)35)1-4-13(16)19-22(25)20-15-6-3-12(30(38)39)9-18(15)27(33)24(20)21-14-5-2-11(29(36)37)8-17(14)26(32)23(19)21/h1-9H

InChI Key

MJRTYJDSVPIXDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C4=C(C5=C(C4=O)C=C(C=C5)[N+](=O)[O-])C6=C3C7=C(C6=O)C=C(C=C7)[N+](=O)[O-]

Origin of Product

United States

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